Computational LogP Comparison: Lipophilicity Tuning vs. Clinically Used Adamantane Drugs
The target compound exhibits a computed logP of approximately 2.9 (ALogP ≈ 2.52) [1], placing it in a moderately lipophilic range that is lower than memantine (logP ~4.2) and close to the optimal CNS drug space (logP 2–4), suggesting improved solubility and formulation characteristics relative to highly lipophilic adamantane drugs while retaining adequate membrane permeability . This logP value is markedly lower than that of the simpler analog 1-(adamantane-1-carbonyl)-4-[(1-methyl-1H-imidazol-2-yl)sulfonyl]piperidine (estimated logP > 3.5 based on structural fragments), indicating that the N-methylacetamide terminus contributes to reduced lipophilicity.
| Evidence Dimension | Partition coefficient (logP), computational estimate |
|---|---|
| Target Compound Data | ALogP = 2.52; estimated logP = 2.9 |
| Comparator Or Baseline | Memantine: logP = 4.20 ± 0.04; Amantadine: logP = 2.61; Adamantane: logP = 4.24 |
| Quantified Difference | ΔlogP ≈ -1.3 vs. memantine; ΔlogP ≈ -0.3 vs. amantadine (free base) |
| Conditions | Computed (ALogP / XlogP) and experimental octanol-water partition coefficients at 25 °C |
Why This Matters
Moderate lipophilicity (logP ~2.5–3.0) is associated with a lower risk of phospholipidosis and CYP promiscuity compared to high-logP adamantane drugs, making this compound a preferred starting point for lead optimization programs requiring balanced ADME properties.
- [1] MolBic / IDRBLab. Compound Information: 2-{[1-(adamantane-1-carbonyl)piperidin-4-yl]sulfonyl}-N-methylacetamide, CAS 1798540-45-0. https://molbic.idrblab.net View Source
